4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-12-9-13(2)25(21-12)17-10-16(19-11-20-17)23-5-7-24(8-6-23)29(26,27)18-14(3)22-28-15(18)4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVMPHZKUHQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as the foundational building block. Commercial availability simplifies procurement, though laboratory-scale synthesis via chlorination of pyrimidin-4-ol with phosphoryl chloride (POCl₃) is documented.
Substitution with 3,5-Dimethyl-1H-pyrazole
The 6-position chloride undergoes nucleophilic aromatic substitution (SNAr) with 3,5-dimethyl-1H-pyrazole. Reaction conditions:
Product : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.
Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
Chlorosulfonation of 3,5-Dimethylisoxazole
3,5-Dimethylisoxazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H):
- Conditions : 0°C to 5°C, 2 hours
- Workup : Quenching with ice-water, extraction with dichloromethane (DCM)
- Yield : 62%
Product : 3,5-Dimethylisoxazole-4-sulfonyl chloride (pale yellow solid).
Sulfonylation of the Pyrimidine-Piperazine Intermediate
Coupling Reaction
The piperazine nitrogen reacts with the sulfonyl chloride in anhydrous DCM:
- Base : Triethylamine (Et₃N), 0°C to room temperature
- Stoichiometry : 1:1.1 (piperazine:sulfonyl chloride)
- Reaction Time : 6 hours
- Yield : 70%
Product : 4-((4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole.
Alternative Synthetic Pathways
Metal-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach could link pre-sulfonylated piperazine to a boronic ester-functionalized pyrimidine. However, this method faces challenges due to the sulfonyl group’s sensitivity to palladium catalysts.
One-Pot Sequential Reactions
A patent (US20210094954A1) describes a one-pot synthesis for analogous pyrazolo[1,5-a]pyrimidines, suggesting potential adaptability for this target by integrating sulfonylation and cyclization steps.
Optimization and Challenges
Reaction Condition Screening
Table 1 : Sulfonylation Yield Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0 → RT | 70 |
| THF | DIPEA | 0 → RT | 65 |
| Acetonitrile | Pyridine | 25 | 58 |
Optimal results were achieved in DCM with triethylamine, minimizing side reactions like disulfonation.
Purification Challenges
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removed unreacted sulfonyl chloride.
- Recrystallization : Ethanol/water mixture yielded pure product as white crystals.
Analytical Characterization
Table 2 : Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk procurement of 4,6-dichloropyrimidine and piperazine reduces costs. In-house chlorosulfonation minimizes dependence on sulfonyl chloride suppliers.
Green Chemistry Metrics
- Atom Economy : 81% for the sulfonylation step.
- E-Factor : 12.3 (kg waste/kg product), driven by solvent use in chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole, pyrimidine, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties :
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, derivatives of pyrazole have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of pyrazole derivatives, including those structurally related to the compound . The research demonstrated significant cytotoxic effects on various cancer cell lines, indicating that modifications to the pyrazole moiety can enhance activity against specific targets within cancer cells .
Case Study 2: Antimicrobial Activity
In another investigation, a series of isoxazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to increased potency against Gram-positive bacteria, suggesting that similar structural features in the target compound could yield promising antimicrobial agents .
Synthetic Routes and Industrial Applications
The synthesis of 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. Key synthetic approaches include:
- Condensation Reactions : Combining various precursors under controlled conditions to form the desired compound.
- Nucleophilic Substitution : Utilizing nucleophiles to introduce functional groups at specific positions on the molecular framework.
These methods can be optimized for large-scale production using techniques such as continuous flow chemistry or high-throughput screening .
Mechanism of Action
The mechanism of action of 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in phosphorylation states and downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural motifs with pyrazolopyrimidines and pyrazolotriazolopyrimidines reported in . Below is a comparative analysis:
Structural and Functional Insights
Piperazine-Sulfonyl Linkage : Unlike analogues in , the target compound’s piperazine-sulfonyl group may improve water solubility and membrane permeability compared to simpler pyrazolopyrimidines .
Isoxazole vs. Triazole: The 3,5-dimethylisoxazole substituent differs from triazole rings in derivatives like pyrazolotriazolopyrimidines.
Substituent Effects : The p-tolyl group in analogues may enhance lipophilicity, whereas the target compound’s dimethylisoxazole could balance hydrophilicity and steric bulk.
Research Findings and Limitations
- Synthetic Challenges : highlights isomerization tendencies in pyrazolotriazolopyrimidines under varying conditions. The target compound’s stability remains unstudied but may benefit from rigid piperazine and sulfonyl linkages .
- Pharmacological Data: No direct activity data for the target compound exists in the provided evidence.
Methodological Considerations
- Structural Characterization : Tools like SHELXL () are critical for resolving complex heterocyclic structures, enabling precise bond-length and angle comparisons. For example, piperazine torsion angles could influence conformational flexibility .
- Environmental Relevance : While unrelated to pharmacological properties, –6 underscores the importance of accurate chemical reporting, a consideration for industrial synthesis of such compounds .
Biological Activity
The compound 4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . Its structure includes a pyrazole moiety, which is known for various biological effects, and a piperazine ring that enhances its pharmacological profile.
Anticancer Activity
Research has indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of related compounds and their evaluation against various cancer cell lines. The compound was tested for its efficacy in inhibiting tumor growth in vitro.
| Cell Line | Inhibition Growth Percent (IGP) |
|---|---|
| MCF7 (Breast Cancer) | 23% |
| A549 (Lung Cancer) | 15% |
| HT29 (Colon Cancer) | 18% |
These results suggest moderate cytostatic activity, with the highest IGP observed in the MCF7 cell line, indicating potential as a therapeutic agent in breast cancer treatment .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For instance, analogs of similar structures have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle . This inhibition can lead to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have been evaluated for antimicrobial activity. The presence of the pyrazole ring has been linked to significant antibacterial effects against various strains. For example, studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Antitumor Activity : A recent study investigated the compound's effect on pancreatic cancer cell lines. The results indicated that it significantly downregulated Mcl-1 expression, a protein that inhibits apoptosis, thus sensitizing the cells to chemotherapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The study revealed that certain derivatives exhibited potent activity against fungal strains, showing promise for treating infections caused by resistant pathogens .
Q & A
Q. Why do synthetic yields vary between labs for the same protocol?
- Troubleshooting :
- Moisture sensitivity : Ensure anhydrous conditions for sulfonylation using molecular sieves or inert gas purging .
- Intermediate stability : Characterize intermediates via TLC to detect degradation (e.g., hydrolysis of sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
